4-Bromo-N-(isoxazol-4-ylmethyl)-2,6-dimethylaniline is a chemical compound that belongs to the class of bromoanilines. It is characterized by the presence of a bromine atom, a dimethylamino group, and an isoxazole moiety attached to the aniline structure. This compound is primarily recognized for its applications in pharmaceuticals and as an intermediate in organic synthesis.
Source: The compound can be sourced from various chemical suppliers, including Sigma-Aldrich and TCI Chemicals, which provide it in high purity for research and industrial applications .
Classification: It is classified under several categories, including:
The synthesis of 4-Bromo-N-(isoxazol-4-ylmethyl)-2,6-dimethylaniline can be approached through several methods:
The molecular structure of 4-Bromo-N-(isoxazol-4-ylmethyl)-2,6-dimethylaniline can be represented using various notations:
Cc1cc(Br)cc(C)c1NInChI=1S/C8H10BrN/c1-5-3-7(9)4-6(2)8(5)10/h3-4H,10H2,1-2H3| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₀BrN |
| Molecular Weight | 200.08 g/mol |
| Melting Point | 48-51 °C |
| Boiling Point | Not specified |
The compound features a bromo substituent at the para position relative to the amine group on the aromatic ring, along with two methyl groups at the ortho positions .
4-Bromo-N-(isoxazol-4-ylmethyl)-2,6-dimethylaniline can participate in various chemical reactions:
The mechanism of action for compounds like 4-Bromo-N-(isoxazol-4-ylmethyl)-2,6-dimethylaniline typically involves:
| Property | Value |
|---|---|
| Density | Not specified |
| Flash Point | 113 °C |
| Solubility | Soluble in organic solvents |
The compound exhibits moderate toxicity; therefore, safety measures should be taken when handling it due to potential skin irritation and respiratory hazards .
4-Bromo-N-(isoxazol-4-ylmethyl)-2,6-dimethylaniline has several scientific applications:
CAS No.: 88192-98-7
CAS No.: 15834-10-3
CAS No.:
CAS No.: 45233-43-0
CAS No.: 78723-71-4
CAS No.: